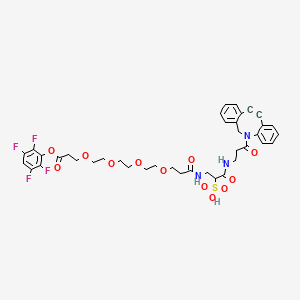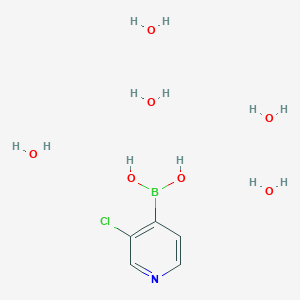
Sulfo DBCO-PEG4-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo DBCO-PEG4-TFP ester is a water-soluble, amine-reactive reagent that features a dibenzylcyclooctyne (DBCO) group, a sulfate, and a tetrafluorophenyl (TFP) ester. The DBCO group is a click chemistry handle that efficiently reacts with azide groups on target molecules, while the TFP ester is a good leaving group that is readily displaced by nucleophiles such as amines. The sulfate group increases the solubility of this linker, making it highly useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo DBCO-PEG4-TFP ester involves the incorporation of the DBCO moiety onto proteins, peptides, or other amine-containing molecules. The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO-derivatized molecules, making them completely soluble in aqueous media . The synthetic route typically involves the reaction of DBCO with a PEG4 spacer arm and a TFP ester under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The reagents are typically stored at -20°C to maintain stability and are shipped at ambient temperature .
Chemical Reactions Analysis
Types of Reactions
Sulfo DBCO-PEG4-TFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The TFP ester is readily displaced by nucleophiles such as amines.
Click Chemistry Reactions: The DBCO group efficiently reacts with azide groups to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and azide-functionalized compounds. The reactions are typically carried out in aqueous media at room temperature, making the process efficient and straightforward .
Major Products Formed
The major products formed from these reactions include DBCO-labeled conjugates and triazole linkages, which are stable and useful in various biochemical applications .
Scientific Research Applications
Sulfo DBCO-PEG4-TFP ester has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent for the modification of amine-containing molecules in aqueous media.
Biology: Employed in protein labeling and crosslinking applications.
Medicine: Utilized in the synthesis of protein-targeting molecules and other bioactive compounds.
Industry: Applied in the production of various bioconjugates and imaging agents.
Mechanism of Action
The mechanism of action of Sulfo DBCO-PEG4-TFP ester involves the bioorthogonal coupling between an alkyne and an azide. Once a protein or biomolecule is DBCO-labeled, it can undergo a copper-free azide-alkyne cycloaddition reaction to form a stable triazole linkage with an azide-labeled coupling partner . This reaction is highly selective and does not require a copper catalyst, making it suitable for sensitive biological applications .
Comparison with Similar Compounds
Similar Compounds
DBCO-TFP ester: Similar in structure but lacks the sulfonated spacer arm, which reduces its water solubility.
Sulfo DBCO-PEG4-amine: Contains a similar DBCO group but has an amine functional group instead of a TFP ester.
Uniqueness
Sulfo DBCO-PEG4-TFP ester is unique due to its combination of a DBCO group, a sulfate, and a TFP ester, which provides high water solubility, efficient labeling, and stable triazole linkages without the need for a copper catalyst .
Properties
Molecular Formula |
C39H41F4N3O12S |
|---|---|
Molecular Weight |
851.8 g/mol |
IUPAC Name |
1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid |
InChI |
InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53) |
InChI Key |
ZUVGKZIBBJJSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)



![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

![cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13713003.png)
![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)

